molecular formula C8H5ClN2O B111656 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 131773-23-4

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B111656
Key on ui cas rn: 131773-23-4
M. Wt: 180.59 g/mol
InChI Key: FVRORAWYCXIWSN-UHFFFAOYSA-N
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Patent
US08518943B2

Procedure details

NaBH4 (1.52 g, 41.33 mmol, 1.5 eq) is added to a solution of 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde x173 (4.96 g, 27.56 mmol, 1 eq) in EtOH (100 ml). After 1 hour at room temperature, water (100 ml) is added and the aqueous layer is extracted with CH2Cl2 (3×50 ml). The combined organic layers are dried on anhydrous MgSO4, filtered and evaporated under reduced pressure. The resulting white solid is recrystallized in CH2Cl2/hexane to yield 3.9 g of (2-chloroimidazo[1,2-a]pyridin-3-yl)methanol x174.
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[N:5]=[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]2[C:12]=1[CH:13]=[O:14].O>CCO>[Cl:3][C:4]1[N:5]=[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]2[C:12]=1[CH2:13][OH:14] |f:0.1|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
4.96 g
Type
reactant
Smiles
ClC=1N=C2N(C=CC=C2)C1C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with CH2Cl2 (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried on anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting white solid is recrystallized in CH2Cl2/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1N=C2N(C=CC=C2)C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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